![molecular formula C12H13NOS B7592788 N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as TCH346, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound belongs to the family of bicyclic amides and has shown promising results in preclinical studies as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. It also modulates the activity of various enzymes involved in the metabolism of reactive oxygen species (ROS) and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and protein carbonyls. It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is its excellent neuroprotective properties, which make it a promising therapeutic candidate for various neurological disorders. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to formulate for certain applications.
Future Directions
There are several future directions for the research on N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide. One of the key areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves a series of chemical reactions that start with the preparation of 3-thiophenylacetic acid, followed by the formation of the bicyclic ring system using a Diels-Alder reaction. The final step involves the introduction of a carboxamide group to the bicyclic ring system. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Scientific Research Applications
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, this compound has been shown to protect neurons from oxidative stress, inflammation, and apoptosis, which are common features of these disorders.
properties
IUPAC Name |
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(13-10-3-4-15-7-10)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHIANDIFKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

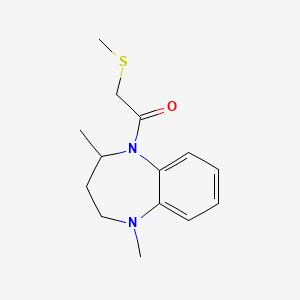
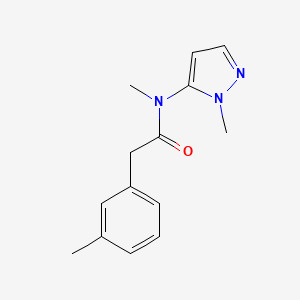
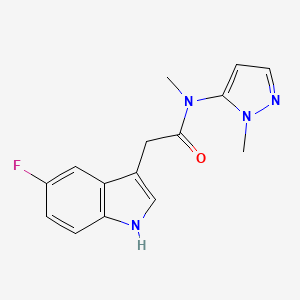
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
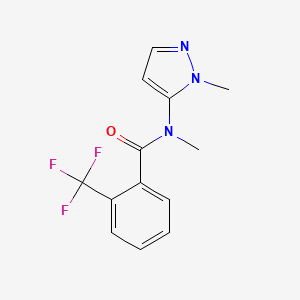
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
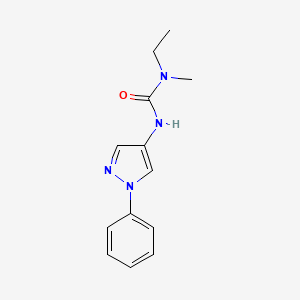
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
